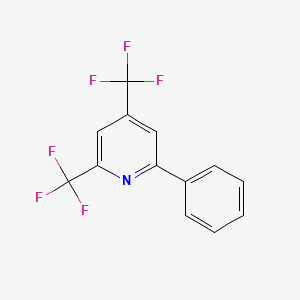
4-(Allylamino)-6-(4-methoxyphenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Allylamino)-6-(4-methoxyphenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is a complex organic compound with a unique structure that combines various functional groups, including an allylamino group, a methoxyphenyl group, a pyridinyl group, and a pyrimidinecarbonitrile core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allylamino)-6-(4-methoxyphenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the pyrimidine core.
Addition of the Methoxyphenyl Group: The methoxyphenyl group is added through a Friedel-Crafts acylation reaction, using a methoxybenzoyl chloride and a Lewis acid catalyst.
Incorporation of the Allylamino Group: The allylamino group is introduced via a nucleophilic substitution reaction, where an allylamine reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(Allylamino)-6-(4-methoxyphenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form an imine or an amide.
Reduction: The pyrimidinecarbonitrile core can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
4-(Allylamino)-6-(4-methoxyphenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(Allylamino)-6-(4-methoxyphenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 4-(Amino)-6-(4-methoxyphenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
- 4-(Allylamino)-6-(4-hydroxyphenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
- 4-(Allylamino)-6-(4-methoxyphenyl)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile
Uniqueness
4-(Allylamino)-6-(4-methoxyphenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is unique due to the presence of the allylamino group, which imparts specific reactivity and biological activity
特性
CAS番号 |
4699-85-8 |
|---|---|
分子式 |
C20H17N5O |
分子量 |
343.4 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)-6-(prop-2-enylamino)-2-pyridin-4-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C20H17N5O/c1-3-10-23-20-17(13-21)18(14-4-6-16(26-2)7-5-14)24-19(25-20)15-8-11-22-12-9-15/h3-9,11-12H,1,10H2,2H3,(H,23,24,25) |
InChIキー |
GLTHZMRMEGFVSF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=NC=C3)NCC=C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine](/img/structure/B14172156.png)







![N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide](/img/structure/B14172210.png)


![12-Methylbenzo[a]pyrene](/img/structure/B14172240.png)
